

6-Bromo-5,8-difluoroquinoline: A Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 6-Bromo-5,8-difluoroquinoline

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Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-5,8-difluoroquinoline**, a halogenated quinoline derivative of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific isomer (CAS No. 1133115-72-6)[1][2], this document leverages a comparative analysis with its well-characterized isomer, 6-Bromo-5,7-difluoroquinoline, alongside established principles of physical organic chemistry. This guide offers predictive insights into its properties, plausible synthetic routes, reactivity, and potential applications, thereby serving as a valuable resource for stimulating further research and development.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[3][4][5] The strategic introduction of halogen atoms, such as bromine and fluorine, is a well-established strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[6][7] Fluorine, in particular, can enhance metabolic stability, binding affinity, and membrane permeability.[6][7] The presence of a bromine atom provides a versatile handle for further chemical modifications through cross-coupling reactions.[8]

This guide focuses on the specific, yet sparsely documented, isomer **6-Bromo-5,8-difluoroquinoline**. While its direct characterization is not extensively reported, its structural congeners are known to possess significant biological potential, particularly as antibacterial and anticancer agents.^{[8][9]} This document aims to bridge the current information gap by providing a detailed, predictive analysis based on the robust data available for its close analogues.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for **6-Bromo-5,8-difluoroquinoline** is scarce. However, we can project its likely properties by examining its well-documented isomer, 6-Bromo-5,7-difluoroquinoline (CAS No. 1022091-49-1).^{[10][11]}

Property	6-Bromo-5,7-difluoroquinoline (Experimental Data)	6-Bromo-5,8-difluoroquinoline (Predicted)
Molecular Formula	C ₉ H ₄ BrF ₂ N ^[10]	C ₉ H ₄ BrF ₂ N
Molecular Weight	244.04 g/mol ^[11]	244.04 g/mol
Appearance	Solid ^[11]	Likely a solid at room temperature
Melting Point	87-92 °C ^[11]	Expected to be in a similar range, potentially with minor variations due to differences in crystal packing.
Solubility	No data available	Predicted to have low solubility in water and better solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
Storage Temperature	2-8°C ^[11]	2-8°C is a reasonable storage temperature for this class of compounds.

The positional difference of one fluorine atom (C8 vs. C7) is expected to have a subtle, rather than dramatic, effect on the fundamental physical properties such as molecular weight and state. The key differences will likely manifest in properties sensitive to dipole moment and crystal lattice energy, such as melting point and solubility.

Molecular Structure and Spectroscopic Characterization (Predicted)

The structural characterization of novel compounds is paramount. While experimental spectra for **6-Bromo-5,8-difluoroquinoline** are not publicly available, we can predict the key features based on its structure and data from analogous compounds.[\[12\]](#)[\[13\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the four aromatic protons on the quinoline ring system. The chemical shifts and coupling constants will be influenced by the positions of the bromine and fluorine atoms. The protons on the pyridine ring and the single proton on the benzene ring will likely appear as complex multiplets.
- ^{13}C NMR: The carbon NMR will display nine distinct signals corresponding to the nine carbon atoms in the quinoline ring. The carbons directly bonded to fluorine will exhibit characteristic large one-bond C-F coupling constants.
- ^{19}F NMR: The fluorine NMR will be the most informative, likely showing two distinct signals for the fluorine atoms at the C5 and C8 positions, with their chemical shifts and couplings providing definitive structural information.

Mass Spectrometry (MS)

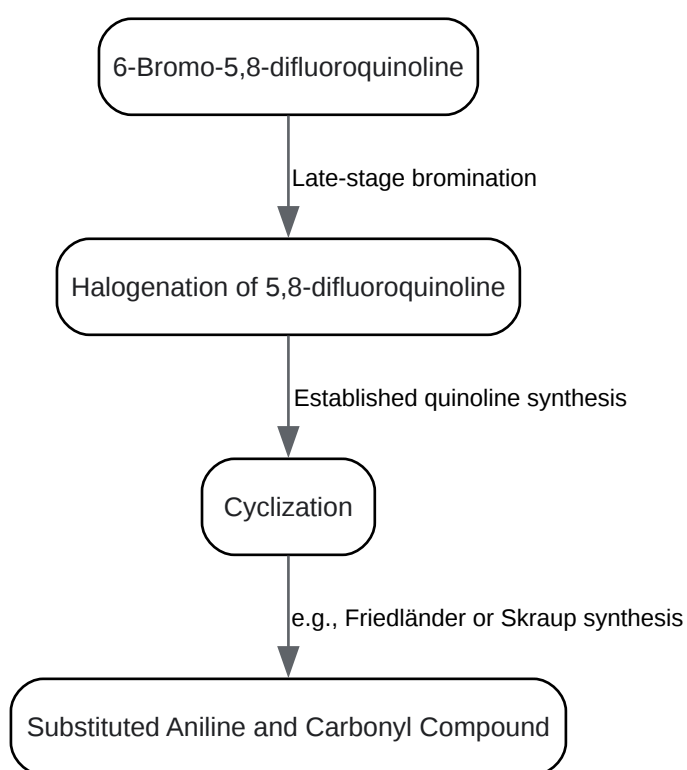
Mass spectrometry will confirm the molecular weight and elemental composition.

- Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of approximately 1:1, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.[\[14\]](#)[\[15\]](#)

- Fragmentation Pattern: The fragmentation pattern will likely involve the loss of bromine and potentially HF, providing further structural clues.

Plausible Synthetic Pathways

The synthesis of **6-Bromo-5,8-difluoroquinoline** can be approached through established methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, or Friedländer reactions, followed by selective halogenation.^{[16][17][18][19]} A plausible retrosynthetic analysis is outlined below.



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Caption: A generalized retrosynthetic approach for **6-Bromo-5,8-difluoroquinoline**.

A more specific, plausible forward synthesis could involve the following steps:

- Synthesis of a Precursor Aniline: Start with a commercially available difluoro-bromo-aniline, such as 2,5-difluoro-4-bromoaniline.

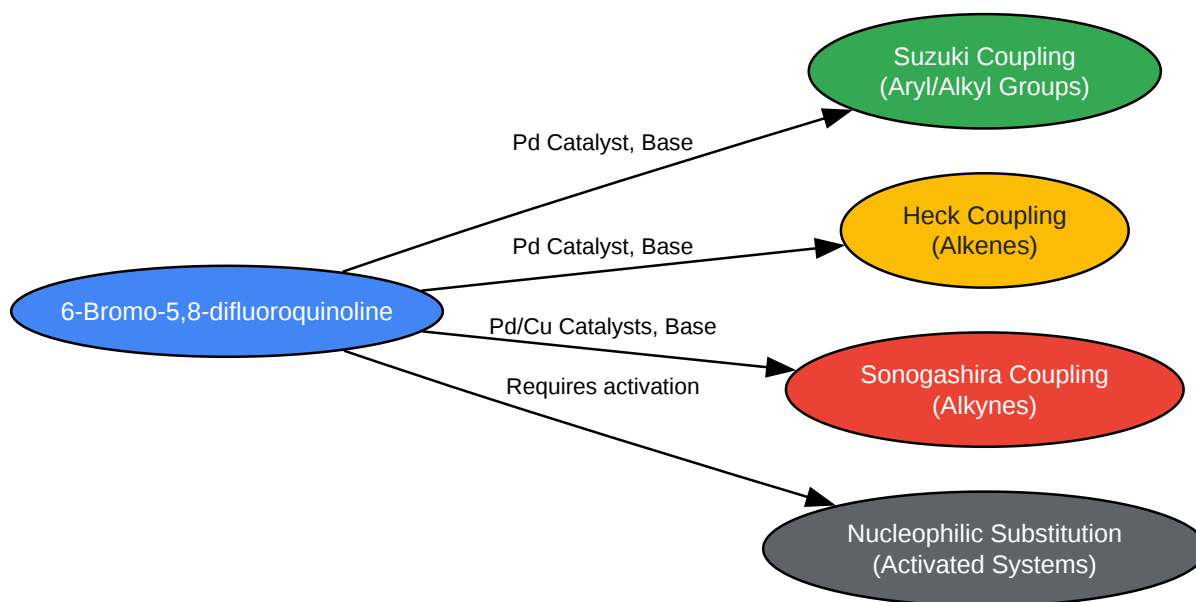
- Skraup or Doebner-von Miller Reaction: React the substituted aniline with glycerol in the presence of an acid catalyst and an oxidizing agent to construct the quinoline core. The regiochemistry of the cyclization would be a critical factor to control.
- Alternative: Friedländer Annulation: Condensation of a suitably substituted 2-amino-benzaldehyde or ketone with a compound containing an α -methylene group adjacent to a carbonyl.

The specific choice of starting materials and reaction conditions would be crucial to ensure the desired 5,8-difluoro substitution pattern on the final quinoline ring.

Chemical Reactivity: The Influence of Halogen Substituents

The reactivity of **6-Bromo-5,8-difluoroquinoline** is dictated by the electronic effects of its substituents.

- Fluorine Atoms: The two fluorine atoms are strongly electron-withdrawing through the sigma bonds (inductive effect), which deactivates the benzene ring towards electrophilic aromatic substitution.^{[20][21][22]} However, they can also donate electron density through their lone pairs (mesomeric effect).
- Bromine Atom: The bromine at the C6 position is a deactivating group but an ortho-, para-director for electrophilic substitution. More importantly, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents.^[23]
- Pyridine Ring: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated. It also deactivates the pyridine ring towards electrophilic attack.



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Caption: Predicted reactivity of the C-Br bond in **6-Bromo-5,8-difluoroquinoline**.

Potential Applications in Drug Discovery and Materials Science

Given the pharmacological importance of the fluoroquinolone scaffold, **6-Bromo-5,8-difluoroquinoline** is a promising building block for the synthesis of novel therapeutic agents.[9][24][25][26]

- **Anticancer Agents:** Many substituted quinolines exhibit potent anticancer activity by targeting enzymes such as topoisomerases or by interfering with cell signaling pathways.[27] The difluoro substitution pattern could enhance the potency and pharmacokinetic profile of such agents.
- **Antibacterial Agents:** The fluoroquinolone class of antibiotics is well-established.[28] While the classic fluoroquinolones have a different substitution pattern, this novel scaffold could be explored for activity against drug-resistant bacterial strains.
- **Antiviral and Anti-inflammatory Agents:** The quinoline core is also found in various antiviral and anti-inflammatory drugs.[4]

- Organic Electronics: Polycyclic aromatic compounds, including quinolines, are of interest in the development of organic light-emitting diodes (OLEDs) and other electronic materials.[\[23\]](#)

Quantitative Structure-Activity Relationship (QSAR) studies and computational modeling could be powerful tools to guide the design of novel derivatives based on this scaffold for specific biological targets.[\[9\]](#)[\[24\]](#)[\[29\]](#)

Safety and Handling

No specific safety data sheet (SDS) is available for **6-Bromo-5,8-difluoroquinoline**.

Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety information for the isomer 6-Bromo-5,7-difluoroquinoline provides a useful reference.[\[10\]](#)[\[11\]](#)

GHS Hazard Classification (for 6-Bromo-5,7-difluoroquinoline):

- Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[\[10\]](#)
- Serious eye damage (Category 1), H318: Causes serious eye damage.[\[10\]](#)

Recommended Safety Precautions:

- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[30\]](#)[\[31\]](#)[\[32\]](#)
- Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[\[32\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust.[\[31\]](#)
- Storage: Store in a tightly sealed container in a cool, dry place.[\[11\]](#)
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion

6-Bromo-5,8-difluoroquinoline represents a promising but under-explored chemical entity. While direct experimental data remains elusive, a comprehensive analysis of its structural isomer and the fundamental principles of organic chemistry allows for a robust predictive profile. Its unique combination of fluorine and bromine substituents on the privileged quinoline scaffold makes it a highly attractive building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a foundation for researchers to embark on the synthesis, characterization, and evaluation of this intriguing molecule and its derivatives.

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